N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a cyclohexanecarboxamide moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(dimethylamino)pyrimidine and cyclohexanecarboxylic acid chloride.
Reaction Steps: The pyrimidine derivative is first activated using a suitable reagent like thionyl chloride to form the acid chloride. This is then reacted with cyclohexanecarboxamide under controlled conditions to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be substituted with various nucleophiles.
Amide Formation: The cyclohexanecarboxamide moiety can participate in amide bond formation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base.
Amide Formation: Coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyrimidines or cyclohexanecarboxamides.
Amide Formation Products: Peptide-like structures or other amide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, aiding in the understanding of enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In pharmaceutical applications, it may interact with specific molecular targets, such as receptors or enzymes, to produce therapeutic effects.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound often used as a catalyst in organic synthesis.
Cyclohexanecarboxamide: A simpler amide derivative without the pyrimidin-2-yl group.
Pyrimidine Derivatives: Other pyrimidines with different substituents.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its ability to participate in various chemical reactions and its potential therapeutic uses highlight its importance in advancing both fundamental and applied sciences.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)13-8-9-15-12(17-13)10-16-14(19)11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNEECXRVAQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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